Cas no 1803688-19-8 (5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

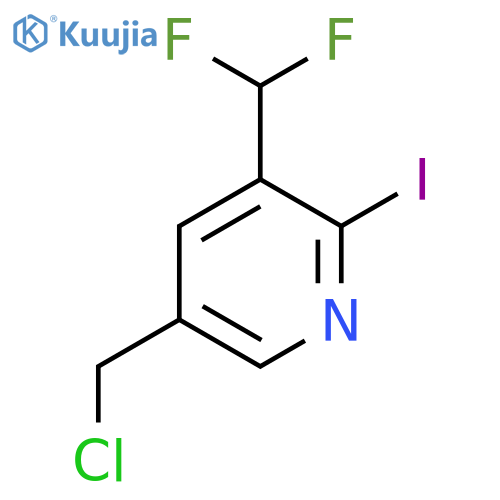

1803688-19-8 structure

商品名:5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine

CAS番号:1803688-19-8

MF:C7H5ClF2IN

メガワット:303.475579977036

CID:4849142

5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine

-

- インチ: 1S/C7H5ClF2IN/c8-2-4-1-5(6(9)10)7(11)12-3-4/h1,3,6H,2H2

- InChIKey: MHKXKJHKMODVHA-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=CC(CCl)=CN=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 12.9

5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029074794-500mg |

5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine |

1803688-19-8 | 97% | 500mg |

$831.30 | 2022-04-02 | |

| Alichem | A029074794-250mg |

5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine |

1803688-19-8 | 97% | 250mg |

$499.20 | 2022-04-02 | |

| Alichem | A029074794-1g |

5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine |

1803688-19-8 | 97% | 1g |

$1,490.00 | 2022-04-02 |

5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

1803688-19-8 (5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量